2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine
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Overview
Description
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form the indole ring. For this specific compound, the starting materials include 5,7-dichloro-2-methylindole and ethylamine. The reaction is carried out under reflux conditions using acetic acid and hydrochloric acid as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the compound into its corresponding indoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets in cells. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
- 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine
- 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanol
- 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid
Uniqueness
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. The presence of chlorine atoms at positions 5 and 7, along with a methyl group at position 2, differentiates it from other indole derivatives and contributes to its unique properties .
Properties
CAS No. |
299166-78-2 |
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Molecular Formula |
C11H12Cl2N2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H12Cl2N2/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6/h4-5,15H,2-3,14H2,1H3 |
InChI Key |
HODDRUBPMDTGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)Cl)Cl)CCN |
Origin of Product |
United States |
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